molecular formula C24H18ClF2N3O B11412953 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11412953
M. Wt: 437.9 g/mol
InChI Key: IVBKTUNGDDTUGI-UHFFFAOYSA-N
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Description

4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused with a pyrrolidinone moiety, along with chlorinated and fluorinated phenyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Introduction of the Chlorinated and Fluorinated Phenyl Groups: This can be achieved through electrophilic aromatic substitution reactions using chlorinated and fluorinated benzene derivatives.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of an appropriate amine with a carbonyl compound to form the pyrrolidinone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different pharmacological properties.

Scientific Research Applications

4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
  • 4-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Uniqueness

The presence of both chlorinated and fluorinated phenyl groups in 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one makes it unique compared to its analogs. This dual substitution pattern may enhance its pharmacological properties and provide a distinct profile in terms of biological activity and chemical reactivity.

Properties

Molecular Formula

C24H18ClF2N3O

Molecular Weight

437.9 g/mol

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H18ClF2N3O/c25-19-4-3-5-20(27)18(19)14-30-22-7-2-1-6-21(22)28-24(30)15-12-23(31)29(13-15)17-10-8-16(26)9-11-17/h1-11,15H,12-14H2

InChI Key

IVBKTUNGDDTUGI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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